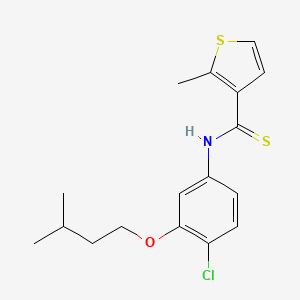
3-Thiophenecarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenecarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl-: is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a thiophene ring, a carbothioamide group, and a substituted phenyl ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenecarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- typically involves multiple steps, including the formation of the thiophene ring, the introduction of the carbothioamide group, and the substitution of the phenyl ring. Common synthetic routes may include:
-
Formation of the Thiophene Ring:
- Starting with a suitable precursor such as 2-bromo-3-methylthiophene.
- Using a palladium-catalyzed coupling reaction to introduce the carbothioamide group.
-
Substitution of the Phenyl Ring:
- Introducing the 4-chloro-3-(3-methylbutoxy) group through a nucleophilic substitution reaction.
- Using appropriate reagents such as sodium hydride and 3-methylbutanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Thiophenecarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- can undergo various chemical reactions, including:
-
Oxidation:
- The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction:
- The carbothioamide group can be reduced to form corresponding amines.
- Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution:
- The phenyl ring can undergo electrophilic substitution reactions.
- Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
- Oxidation products: Thiophene sulfoxides and sulfones.
- Reduction products: Amines.
- Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of new pharmaceuticals and bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications.
- Studied for its interactions with biological targets and pathways.
Industry:
- Used in the production of specialty chemicals and materials.
- Investigated for its potential use in electronic and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 3-Thiophenecarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Binding to Enzymes:
- Inhibiting or activating specific enzymes involved in metabolic pathways.
- Modulating enzyme activity to achieve desired biological effects.
-
Interaction with Receptors:
- Binding to cell surface or intracellular receptors.
- Triggering signaling cascades that lead to physiological responses.
-
Modulation of Gene Expression:
- Influencing the expression of specific genes.
- Regulating the production of proteins involved in various cellular processes.
Comparaison Avec Des Composés Similaires
- 3-Thiophenecarbothioamide, N-(4-chlorophenyl)-2-methyl-
- 3-Thiophenecarbothioamide, N-(3-(3-methylbutoxy)phenyl)-2-methyl-
- 3-Thiophenecarbothioamide, N-(4-chloro-3-(2-methylbutoxy)phenyl)-2-methyl-
Comparison:
-
Structural Differences:
- Variations in the substitution pattern on the phenyl ring.
- Differences in the length and branching of the alkoxy group.
-
Reactivity:
- Similar compounds may exhibit different reactivity due to variations in electronic and steric effects.
- The presence of different substituents can influence the compound’s stability and reactivity.
-
Applications:
- Similar compounds may have different applications based on their unique properties.
- The specific substitution pattern can affect the compound’s biological activity and industrial utility.
Propriétés
Numéro CAS |
178870-49-0 |
|---|---|
Formule moléculaire |
C17H20ClNOS2 |
Poids moléculaire |
353.9 g/mol |
Nom IUPAC |
N-[4-chloro-3-(3-methylbutoxy)phenyl]-2-methylthiophene-3-carbothioamide |
InChI |
InChI=1S/C17H20ClNOS2/c1-11(2)6-8-20-16-10-13(4-5-15(16)18)19-17(21)14-7-9-22-12(14)3/h4-5,7,9-11H,6,8H2,1-3H3,(H,19,21) |
Clé InChI |
JORDKSIWBPHGKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CS1)C(=S)NC2=CC(=C(C=C2)Cl)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















